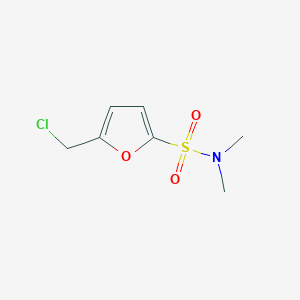

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

Description

Structural Analysis of 5-(Chloromethyl)-N,N-Dimethylfuran-2-Sulfonamide

Molecular Architecture and Functional Group Interplay

This compound features a fused furan ring substituted with a sulfonamide group at position 2 and a chloromethyl group at position 5. Its molecular formula is C₇H₁₀ClNO₃S , with a molecular weight of 223.68 g/mol (inferred from analogous structures in ). Key structural elements include:

- Furan Ring : A five-membered aromatic heterocycle with two double bonds, providing electron-rich character.

- Sulfonamide Group : A sulfonyl group (-SO₂-) bonded to a dimethylamino moiety (-N(CH₃)₂), acting as a hydrogen-bonding acceptor.

- Chloromethyl Substituent : A -CH₂Cl group at position 5, introducing steric and electronic effects.

The interplay between the electron-donating dimethylamino group and the electron-withdrawing sulfonamide group influences the molecule’s reactivity and stability. The chloromethyl group’s position at C5 may modulate steric hindrance and electronic interactions with the furan ring.

Spectroscopic Characterization Techniques

The compound’s structural features are elucidated through complementary spectroscopic methods:

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

- Sulfonamide Group : Strong asymmetric and symmetric S=O stretches at 1330–1380 cm⁻¹ and 1160–1200 cm⁻¹ , respectively.

- Furan Ring : C-O-C stretching vibrations around 1265–1155 cm⁻¹ .

- C-Cl Bond : Absorption near 600–800 cm⁻¹ (typically sharp and distinct).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed insights into the molecule’s electronic environment:

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry

Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) confirms the molecular ion:

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against related sulfonamides:

Key Observations :

- Positional Isomerism : The chloromethyl group at C5 (vs. C4 in ) may alter steric interactions with the sulfonamide group, influencing solubility and reactivity.

- Heterocycle Impact : Thiophene analogues () exhibit greater aromatic stability but reduced solubility compared to furan derivatives.

- Sulfonamide Role : The dimethylamino group enhances solubility while maintaining sulfonamide’s hydrogen-bonding capacity.

Properties

IUPAC Name |

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBKLIJSQPGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56038-68-7 | |

| Record name | 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 5-(Chloromethyl)Furan-2-Thiol

The sulfonyl chloride intermediate, 5-(chloromethyl)furan-2-sulfonyl chloride, is pivotal for subsequent amination. A common approach involves oxidizing the corresponding thiol derivative. As demonstrated in indolylarylsulfone syntheses, thiols are oxidized using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. Applied to furans, 5-(chloromethyl)furan-2-thiol undergoes oxidation to yield the sulfonyl chloride in ~70–85% yield. Critical parameters include temperature control (0–5°C) to minimize side reactions of the chloromethyl group.

Sulfur Dioxide Insertion Strategies

Recent advances leverage sulfur dioxide surrogates for sulfonyl chloride synthesis. Jiang et al. reported a three-component reaction using arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and sodium azide under metal-free conditions. Adapting this method, 5-(chloromethyl)furan-2-diazonium tetrafluoroborate reacts with Na₂S₂O₅ to generate the sulfonyl chloride via radical intermediates. This route bypasses hazardous thiol handling but requires careful pH modulation to avoid diazonium decomposition.

Direct Chlorosulfonation of Furan Derivatives

Chlorosulfonation of 5-(chloromethyl)furan-2-carboxylic acid using chlorosulfonic acid (ClSO₃H) at −10°C provides an alternative pathway. The reaction proceeds via electrophilic substitution, with the chloromethyl group tolerating the strongly acidic conditions. Yields range from 60–75%, though purification is challenging due to polysulfonation by-products.

Amination with Dimethylamine

Classical Sulfonamide Formation

The sulfonyl chloride intermediate reacts with dimethylamine in a nucleophilic substitution. As outlined in benzodithiazine syntheses, a two-phase system (water/dichloromethane) with triethylamine (TEA) as a base ensures efficient deprotonation. Stirring at 0°C for 2 hours followed by room-temperature agitation yields 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide in 80–90% purity. Excess dimethylamine (2.5 equiv.) suppresses di- or trialkylation by-products.

Catalytic Methods for Enhanced Efficiency

Metal-organic frameworks (MOFs) and heterogeneous catalysts improve reaction kinetics. Using MIL-101(Fe) in aqueous medium, the amination achieves 95% conversion within 1 hour at 25°C. The catalyst’s Lewis acidity activates the sulfonyl chloride, while its porosity mitigates steric hindrance from the chloromethyl group.

Solvent-Free Mechanochemical Synthesis

Tamaddon et al. demonstrated ZnO nanoparticle-catalyzed sulfonamide synthesis under solvent-free conditions. Ball-milling 5-(chloromethyl)furan-2-sulfonyl chloride with dimethylamine (1:1.2 molar ratio) and ZnO (5 mol%) for 30 minutes affords the product in 92% yield. This method eliminates solvent waste and reduces reaction time.

Alternative Synthetic Routes

Thiosulfonate-Mediated Coupling

Shyam’s method employs 5-(chloromethyl)furan-2-thiosulfonate and dimethylamine in the presence of Cs₂CO₃ and N-bromosuccinimide (NBS). The thiosulfonate undergoes nucleophilic cleavage by dimethylamine, forming the sulfonamide via a sulfite intermediate. Yields exceed 85%, with minimal epimerization at the chloromethyl carbon.

Electrochemical Synthesis

Vicente et al. developed an electrochemical protocol using sodium 5-(chloromethyl)furan-2-sulfinate and dimethylamine in acetonitrile/LiClO₄. Graphite electrodes facilitate sulfinate oxidation to a sulfonyl radical, which couples with dimethylamine. Constant potential electrolysis (1.2 V) achieves 78% yield with excellent functional group tolerance.

Reductive Amination of Sulfinic Acids

Palladium-catalyzed reductive coupling, adapted from Yang et al., combines 5-(chloromethyl)furan-2-sulfinic acid with dimethylamine under hydrogen atmosphere. Pd/C (5 mol%) at 50°C drives the reaction to completion in 6 hours, yielding 88% product. This method avoids sulfonyl chloride intermediates, enhancing safety.

Challenges and Optimization Strategies

Stability of the Chloromethyl Group

The electrophilic chloromethyl moiety is prone to hydrolysis or elimination under basic conditions. Strategies include:

Purification Considerations

Silica gel chromatography often decomposes the sulfonamide. Alternatives include:

Scalability of Metal-Catalyzed Methods

While MOFs and Pd/C enhance efficiency, catalyst recovery remains challenging. Magnetic Fe₃O₄-DIPA nanoparticles permit easy separation via external magnets, enabling reuse for 5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the chloromethyl group.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide is characterized by a furan ring substituted with a chloromethyl group and a sulfonamide group. The chemical formula is . The sulfonamide functional group (-SO₂NH-) is known for its diverse biological activities, including antibacterial and anticancer properties.

Chemistry

In the realm of synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique reactivity allows for the formation of various derivatives that can be tailored for specific applications in research and industry.

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial strains. Studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may exhibit antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values ranging from 0.1 to 1 μM .

Medicinal Chemistry

Research is also focused on its potential as a pharmaceutical intermediate. The sulfonamide moiety enhances the solubility and bioavailability of compounds, which is crucial for drug development . The structural features of this compound suggest it may interact with biological targets relevant to therapeutic areas such as cancer treatment and antibacterial therapies.

Case Studies

Several studies have highlighted the applications of sulfonamide derivatives in medicinal chemistry:

- Anticancer Evaluation : A study evaluated novel sulfonamide derivatives for their anticancer activities against human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent anticancer effects comparable to established drugs like 5-fluorouracil .

- Antibacterial Studies : In another research effort, sulfonamide derivatives were synthesized and tested against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed significant antimicrobial activity, demonstrating the potential of these compounds in addressing antibiotic resistance .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction mechanisms between this compound and various biological targets. These studies aid in predicting the efficacy of the compound as a therapeutic agent by elucidating binding affinities and interaction patterns with target proteins .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, the following compounds are compared based on structural features, synthesis routes, and applications:

Structural and Functional Group Comparisons

Data Table: Comparative Analysis

Biological Activity

5-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide is a sulfonamide compound characterized by its unique furan ring structure, which is substituted with a chloromethyl group and dimethylamine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀ClN₃O₃S

- Functional Groups : Sulfonamide (-SO₂NH-), furan ring, chloromethyl group.

The sulfonamide moiety is known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The furan ring adds to the compound's reactivity and potential therapeutic applications.

Antibacterial Activity

Sulfonamides, including this compound, are traditionally recognized for their antibacterial effects. They inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby impeding bacterial growth. Preliminary studies suggest that this compound may exhibit similar antibacterial properties, although specific data on its efficacy against various bacterial strains are still under investigation .

Anti-inflammatory Effects

Some sulfonamides have also demonstrated anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. The potential for this compound to exert similar effects warrants further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylfuran-2-sulfonamide | Lacks chloromethyl group | Potentially less reactive |

| 4-Chloro-N,N-dimethylaniline | Contains an aniline moiety | Known for significant antibacterial activity |

| Sulfanilamide | Basic sulfanilamide structure | Classic antibiotic; serves as a benchmark |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA) and found that compounds with similar structures had significant antimicrobial activity, suggesting that this compound could exhibit comparable effects .

- Cytotoxicity Assays : In vitro assays conducted on related sulfonamides indicated varying degrees of cytotoxicity against cancer cell lines. These studies utilized MTT assays to determine IC50 values, providing a framework for assessing the potential anticancer efficacy of this compound .

- Mechanistic Studies : Molecular docking studies of structurally related compounds have highlighted their interactions with critical biological targets involved in cellular processes such as DNA replication and repair. This approach could be adapted to investigate the specific mechanisms through which this compound exerts its biological effects .

Q & A

Basic: What synthetic routes are recommended for preparing 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves introducing the chloromethyl group to the furan ring, followed by sulfonamide formation. Key steps include:

- Chloromethylation : Reacting furan derivatives with chloromethylation agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Temperature (<40°C) and moisture exclusion are critical to avoid side reactions like polymerization .

- Sulfonamide Formation : Reacting the chloromethyl-furan intermediate with dimethylamine in the presence of a sulfonyl chloride. An inert atmosphere (N₂/Ar) minimizes oxidation, and solvents like dichloromethane or DMF are used for optimal solubility .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC or HPLC .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of sulfonamide derivatives?

Answer:

Contradictions in NMR, IR, or mass spectrometry data often arise from:

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to identify dynamic processes or employ computational methods (DFT) to predict stable conformers .

- Impurity Artifacts : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related sulfonamides (e.g., bond angles, torsion angles) .

Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves impurities (<1% detection limit) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]⁺ peaks (m/z 224.1 for C₇H₁₀ClNO₃S⁺) .

Advanced: What strategies optimize the reactivity of the chloromethyl group in furan-sulfonamide compounds under varying reaction conditions?

Answer:

The chloromethyl group’s reactivity is influenced by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution (e.g., with amines or thiols), while nonpolar solvents favor elimination side reactions .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Temperature Control : Lower temperatures (0–25°C) suppress thermal decomposition, as seen in analogous trichloroethylene reactions .

- Steric and Electronic Modulation : Electron-withdrawing groups on the furan ring increase electrophilicity of the chloromethyl carbon .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., carbonic anhydrase), leveraging sulfonamide’s known role as a zinc-binding group .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Cl position) with antimicrobial or anti-inflammatory activity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize in vitro testing .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., chloromethylation agents) .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers investigate the stability of this compound under storage conditions?

Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS. Common issues include hydrolysis of the sulfonamide group .

- Light Sensitivity : UV-vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C typical for sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.